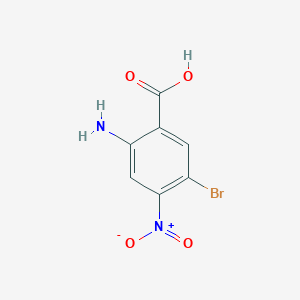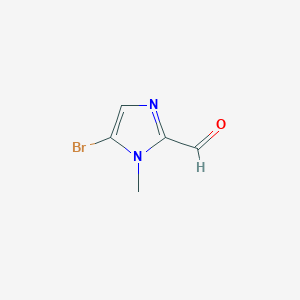
5-溴-1-甲基-1H-咪唑-2-甲醛
描述
5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H5BrN2O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
科学研究应用
5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Chemical Synthesis: It is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, play a significant role in cell biology . They are key components to functional molecules used in a variety of everyday applications .
Mode of Action
These ligands can then react with iron (III) salts in the presence of air to afford iron (II) complexes .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight is 18901 , which could potentially influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit various biologically vital properties . For instance, they have been applied as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
生化分析
Biochemical Properties
5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to modulation of the enzyme’s activity, thereby influencing the overall biochemical pathway. Additionally, 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde can form covalent bonds with proteins, altering their structure and function .
Cellular Effects
The effects of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, it can activate the p53 signaling pathway, leading to increased expression of pro-apoptotic genes and subsequent cell death. Conversely, it can also inhibit pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth. These dual effects highlight the compound’s potential as a therapeutic agent in cancer treatment .
Molecular Mechanism
At the molecular level, 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde exerts its effects through several mechanisms. One key mechanism is its ability to bind to the active sites of enzymes, thereby inhibiting their activity. This binding can occur through covalent or non-covalent interactions, depending on the enzyme and the specific context of the reaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. For instance, it has been shown to enhance the binding of transcription factors to DNA, leading to increased transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and air. This degradation can lead to a decrease in its efficacy and potency. Long-term studies have shown that prolonged exposure to 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde can result in cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing oxidative stress and enhancing cellular repair mechanisms. At higher doses, it can become toxic, leading to adverse effects such as liver damage and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific compartments. These interactions can influence the compound’s localization and its overall bioavailability .
Subcellular Localization
The subcellular localization of 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is crucial for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and the nucleus, through post-translational modifications and targeting signals. These localizations can enhance its interactions with specific biomolecules and its overall efficacy in modulating cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde involves the bromination of 1-methylimidazole followed by formylation. The bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The formylation step can be achieved using a Vilsmeier-Haack reaction, where the brominated imidazole is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position of the imidazole ring .
Industrial Production Methods
Industrial production methods for 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Condensation Reactions: These reactions often use catalysts like acetic acid or p-toluenesulfonic acid (PTSA) under reflux conditions.
Major Products Formed
Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include 5-bromo-1-methyl-1H-imidazole-2-carboxylic acid and 5-bromo-1-methyl-1H-imidazole-2-methanol.
Condensation Reactions: Products include imines and hydrazones, which can be further transformed into other functionalized imidazoles.
相似化合物的比较
Similar Compounds
5-Chloro-1-methyl-1H-imidazole-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
5-Fluoro-1-methyl-1H-imidazole-2-carbaldehyde: Similar structure but with a fluorine atom instead of bromine.
1-Methyl-1H-imidazole-2-carbaldehyde: Lacks the halogen substituent at the 5-position.
Uniqueness
5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogenated derivatives. The bromine atom also influences the electronic properties of the compound, making it suitable for certain applications in materials science and medicinal chemistry.
属性
IUPAC Name |
5-bromo-1-methylimidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-8-4(6)2-7-5(8)3-9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUTWKQTEYLBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508667 | |
| Record name | 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79326-88-8 | |
| Record name | 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


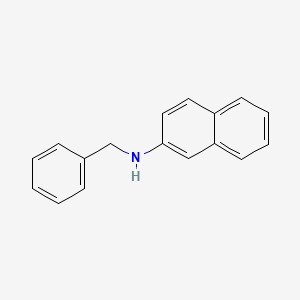

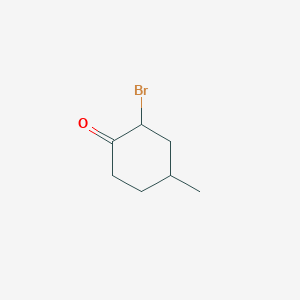
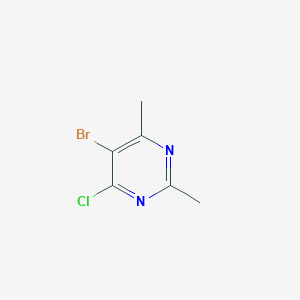
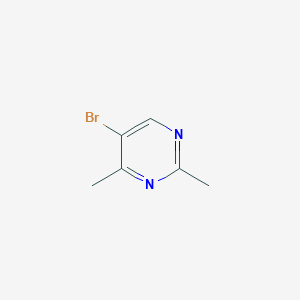
![5-amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B1281486.png)
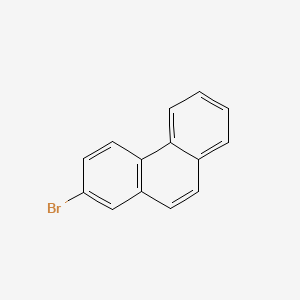
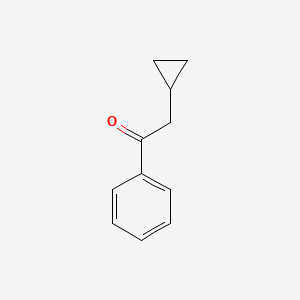
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde](/img/structure/B1281492.png)
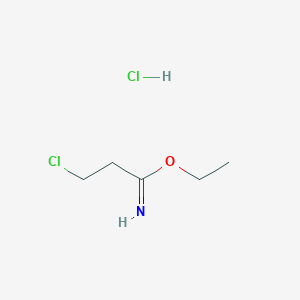
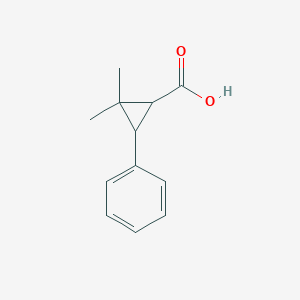
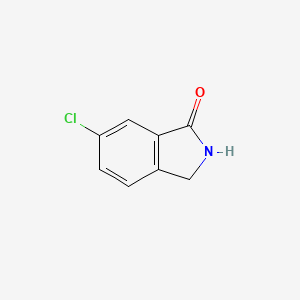
![3-Methylisothiazolo[5,4-b]pyridine](/img/structure/B1281500.png)
